2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
Overview
Description
2,6-di(thiophen-2-yl)-4H-thiopyran-4-one, also known as DTTPO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DTTPO is a sulfur-containing compound that has been synthesized using various methods, and its potential applications in different fields have been investigated.
Scientific Research Applications
Synthesis and Chemical Reactions
Thia-Diels–Alder Reactions : Dihetaryl thioketones, including those with thiophen-2-yl rings, have been used in Thia-Diels–Alder reactions with nonactivated 1,3-dienes, leading to the formation of 2H-thiopyrans. This process involves a stereoconvergent reaction and postulates a stepwise mechanism via delocalized diradical intermediates (Mlostoń et al., 2017).
Formation by Thermal Rearrangement : 2H-Thiopyrans, including derivatives, can be obtained through the thermal rearrangement of specific compounds, leading to mixtures of 2H-thiopyrans and thiophenes. This method highlights the flexibility of these compounds in different chemical environments (Schuijl-Laros et al., 2010).
Photolysis Reactions : The photolysis of derivatives like 2,6-diphenyl-4H-thiopyran-4-thione has been studied, indicating desulfurization processes and the formation of complex compounds. These studies provide insights into the photochemical behaviors of thiopyran derivatives (Ishibe et al., 1973).
Material Science and Electronics
Conducting Polymers and Electrochromic Properties : Compounds containing thiophen-2-yl units have been utilized in synthesizing conducting polymers with potential electrochromic applications. These polymers exhibit interesting properties such as spectroelectrochemical behaviors and structural versatility, making them candidates for use in electronic devices (Aydın & Kaya, 2013).
Capacitor Applications : A novel monomer, 2,6-di(thiophen-2-yl)-3,5bis(4-(thiophen-2-yl)phenyl)dithieno(3,2-b;2',3'-d)thiophene, has been synthesized for use as an electro-active material. Its polymer composite shows promising capacitive characteristics, indicating its potential application in energy storage technologies (Ates et al., 2014).
properties
IUPAC Name |
2,6-dithiophen-2-ylthiopyran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS3/c14-9-7-12(10-3-1-5-15-10)17-13(8-9)11-4-2-6-16-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSSMHZVVNXLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C=C(S2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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